Low TTK Kinase Inhibitory Activity
In a biochemical assay, this intermediate demonstrated an IC50 of 5.60 × 10³ nM (5.6 μM) against Dual specificity protein kinase TTK, indicating weak inhibitory activity [1]. In contrast, optimized TTK inhibitors such as compound 25 from a structure-guided optimization campaign exhibit IC50 values of 3.0 nM, representing a >1800-fold difference in potency [2]. This stark contrast underscores that while the intermediate possesses some basal kinase interaction, it is not a potent kinase inhibitor. Its primary value lies elsewhere—specifically as a synthetic precursor for IAP degraders, not as a direct kinase inhibitor.
| Evidence Dimension | TTK inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5.60 × 10³ nM |
| Comparator Or Baseline | Compound 25 (potent TTK inhibitor): 3.0 nM |
| Quantified Difference | >1800-fold weaker |
| Conditions | Biochemical kinase assay, pH 7.7, DMSO solution |
Why This Matters
This data confirms that the compound is not a potent kinase inhibitor, which is crucial for researchers seeking to avoid off-target kinase effects when using this intermediate in PROTAC synthesis; it ensures the final degrader's activity is not confounded by residual kinase inhibition.
- [1] BindingDB Entry for BDBM190357. Affinity Data: IC50: 5.60E+3nM. Target: Dual specificity protein kinase TTK. View Source
- [2] Elsner, J., et al. Structure-Guided Optimization Provides a Series of TTK Protein Inhibitors with Potent Antitumor Activity. J Med Chem. 2021, 64(17):12670-12679. View Source
